molecular formula C25H25NO4 B3994675 Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate

Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate

Cat. No.: B3994675
M. Wt: 403.5 g/mol
InChI Key: JKONVGHHRTUTPR-UHFFFAOYSA-N
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Description

Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting ethyl 4-aminobenzoate with 3-(4-methoxyphenyl)-3-phenylpropanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-3-phenylpropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-3-30-25(28)20-9-13-21(14-10-20)26-24(27)17-23(18-7-5-4-6-8-18)19-11-15-22(29-2)16-12-19/h4-16,23H,3,17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKONVGHHRTUTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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